Rhodium--vanadium (1/1)
Description
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Structure
2D Structure
Properties
CAS No. |
62997-22-2 |
|---|---|
Molecular Formula |
RhV |
Molecular Weight |
153.8470 g/mol |
IUPAC Name |
rhodium;vanadium |
InChI |
InChI=1S/Rh.V |
InChI Key |
CQJFSGHLNFVVNS-UHFFFAOYSA-N |
Canonical SMILES |
[V].[Rh] |
Origin of Product |
United States |
Foundational Overview of Rhodium Vanadium 1/1 Intermetallic Systems
Conceptual Framework of Binary Intermetallic Compounds
Binary intermetallic compounds are a distinct class of materials formed from two metallic elements, which bond in a specific, ordered stoichiometric ratio. mdpi.comrsc.org Unlike conventional solid solution alloys where constituent atoms are arranged randomly, intermetallics possess a highly ordered crystal structure that is different from the crystal structures of the individual parent metals. mdpi.comrsc.orgopenaccessjournals.com This ordered arrangement is a key characteristic, leading to a unique set of electronic, physical, and chemical properties. nih.gov
Table 1: General Properties of Intermetallic Compounds
| Property | Description |
| Crystal Structure | Highly ordered, long-range atomic arrangement distinct from constituent metals. mdpi.comopenaccessjournals.com |
| Stoichiometry | Formed at specific, fixed atomic ratios of the constituent elements. rsc.org |
| Bonding | A mix of metallic, covalent, and sometimes ionic bonding, leading to strong atomic interactions. rsc.org |
| Melting Point | Typically high due to strong interatomic bonds. openaccessjournals.com |
| Hardness & Strength | Often exhibit high hardness and mechanical strength, making them suitable for wear-resistant applications. openaccessjournals.com |
| Chemical Stability | Generally possess good resistance to corrosion and oxidation, especially at elevated temperatures. openaccessjournals.comproplate.com |
| Brittleness | Some intermetallic compounds can be brittle at room temperature, which can be a challenge for processing and application. openaccessjournals.com |
Significance of Rhodium-Vanadium Stoichiometries in Advanced Materials Science
The significance of the rhodium-vanadium system, particularly the 1:1 stoichiometry (RhV), lies in the combination of the unique properties of both constituent elements within an ordered intermetallic framework. Rhodium, a noble metal from the platinum group, is known for its exceptional corrosion resistance, high melting point, and catalytic activity. proplate.comwikipedia.orgsamaterials.com Vanadium is recognized for its excellent high-temperature mechanical properties and radiation resistance, making it a candidate for applications in nuclear energy. researchgate.net
Table 2: Properties of Rhodium-Vanadium (1/1)
| Property | Value/Type | Source |
| Phase Name | RhV (α-IrV type) | researchgate.net |
| Crystal Structure | Orthorhombic | researchgate.net |
| Pearson Symbol | oC4 | asminternational.org |
| Space Group | Cmmm | asminternational.org |
| Prototype | α-IrV | researchgate.neteurasc.eu |
Historical Context and Evolution of Research on Rh-V Intermetallics
Initial investigations into the rhodium-vanadium alloy system date back several decades, with early researchers working to establish the fundamental constitution and phase diagram of this binary system. iaea.orggovinfo.gov A significant study published in 1977 systematically explored the entire V-Rh composition range using metallographic, X-ray diffraction, and durometric (hardness testing) techniques. osti.gov This research identified six distinct intermediate phases in the V-Rh system, including a phase with a CuAu-type structure corresponding to the 1:1 stoichiometry. osti.gov The work detailed the peritectic melting behavior of several of these phases and established a foundational phase diagram for the system. iaea.orgosti.gov
Subsequent research has refined the understanding of the phases within the Rh-V system. More recent studies have clarified the crystal structure of the equiatomic RhV compound, identifying it as having an orthorhombic α-IrV type structure. researchgate.neteurasc.eu This represents an evolution from the earlier identification of a tetragonal CuAu type. This progression highlights the advancement in crystallographic techniques and computational materials science, which allow for more precise structure determination. aps.org The ongoing interest in Rh-V intermetallics is driven by the broader push to discover and characterize materials with exceptional properties for high-performance applications. researchgate.net
Synthetic Pathways for Rhodium Vanadium 1/1 Intermetallics
High-Temperature Solid-State Reaction Techniques
High-temperature solid-state reactions are the most conventional and widely used methods for the synthesis of bulk intermetallic compounds like RhV. These techniques rely on the direct reaction of the constituent elements in the solid state at elevated temperatures, promoting atomic diffusion and the formation of the desired intermetallic phase.
Arc Melting and Subsequent Annealing Protocols
Arc melting is a common technique for synthesizing high-melting-point intermetallic compounds such as Rhodium-vanadium (1/1). ub.edumdpi.com The process involves melting the constituent high-purity rhodium and vanadium metals in a water-cooled copper crucible under an inert atmosphere, typically argon, using a high-current electric arc. ub.edu The high temperature of the arc ensures the complete melting and mixing of the components. To achieve a homogenous composition, the resulting button-like ingot is typically flipped and remelted multiple times. mdpi.com
Following arc melting, the as-cast alloy is often in a disordered or inhomogeneous state. Therefore, a crucial subsequent step is annealing. This heat treatment is performed at a high temperature, below the melting point of the alloy, for an extended period. researchgate.net Annealing promotes atomic diffusion, relieves internal stresses, and facilitates the ordering of the atoms into the desired crystal structure of the RhV intermetallic. The specific annealing temperature and duration are critical parameters that influence the final phase purity and microstructure of the compound. mdpi.com For many intermetallic systems, annealing can last from several hours to several days. ub.eduresearchgate.net
| Parameter | Typical Value/Condition | Purpose |
| Starting Materials | High-purity Rh and V | Ensure stoichiometric and pure final product |
| Atmosphere | Inert (e.g., Argon) | Prevent oxidation at high temperatures |
| Melting Cycles | Multiple (3-5 times) | Promote homogeneity of the melt |
| Annealing Temperature | High, below melting point | Facilitate atomic diffusion and ordering |
| Annealing Duration | Hours to days | Achieve thermodynamic equilibrium and phase purity |
Conventional Furnace Synthesis Methods
Conventional furnace synthesis offers an alternative to arc melting for the preparation of RhV. In this method, accurately weighed amounts of high-purity rhodium and vanadium powders are thoroughly mixed and compacted into a pellet. The pellet is then placed in a crucible, often made of a refractory material like alumina (B75360) or zirconia, and sealed in an evacuated quartz tube or heated in a tube furnace under a continuous flow of inert gas. rsc.org
The furnace is heated to a high temperature, allowing for the solid-state diffusion and reaction between the rhodium and vanadium particles. The reaction temperature and time are crucial parameters that need to be carefully controlled to ensure the complete formation of the RhV phase and to avoid the formation of other competing Rh-V intermetallic phases. rsc.org Stepwise heating and cooling protocols are often employed to control the reaction kinetics and the final microstructure of the product. rsc.org This method can be advantageous for producing larger quantities of the material compared to arc melting and for achieving a more controlled reaction environment.
Mechanical Alloying and Related Solid-State Processing
Mechanical alloying (MA) is a solid-state powder processing technique that can be used to synthesize intermetallic compounds, including those in the Rh-V system, at or near room temperature. rsc.orgmdpi.com This high-energy ball milling process involves the repeated welding, fracturing, and rewelding of the constituent metal powders in a high-energy mill. retsch.comsemanticscholar.org The intense mechanical energy leads to the formation of a fine, lamellar structure of the reactant powders, which significantly reduces the diffusion distance and enhances the solid-state reaction rate. rsc.org
The process typically starts with a mixture of rhodium and vanadium powders in the desired 1:1 atomic ratio, which are loaded into a milling vial with grinding media (e.g., hardened steel or tungsten carbide balls) under an inert atmosphere. nih.goviaea.org The milling parameters, such as the ball-to-powder ratio, milling speed, and milling time, are critical in determining the final product. retsch.com In some cases, the intermetallic phase can be formed directly during milling. However, it is more common for the MA process to produce an amorphous or nanocrystalline precursor, which then requires a subsequent annealing step at a relatively low temperature to crystallize into the desired ordered RhV intermetallic compound. mdpi.com
| Parameter | Typical Range/Condition | Impact on Synthesis |
| Ball-to-Powder Ratio | 10:1 to 20:1 | Higher ratio increases milling energy |
| Milling Speed | 200-400 rpm | Affects the rate of particle refinement and alloying |
| Milling Time | Several hours | Determines the degree of alloying and amorphization |
| Post-Annealing Temp. | Lower than conventional methods | Promotes crystallization of the amorphous phase |
Solution-Based and Colloidal Synthesis Strategies for Rh-V Nanostructures
The synthesis of Rh-V nanostructures, such as nanoparticles, requires a departure from traditional solid-state methods and the adoption of solution-based and colloidal strategies. These methods offer precise control over the size, shape, and composition of the resulting nanomaterials. nih.govnih.gov A common approach involves the co-reduction of rhodium and vanadium precursors in a suitable solvent in the presence of a stabilizing agent. nih.gov
For instance, rhodium chloride (RhCl₃) and a vanadium salt could be used as precursors. researchgate.net These precursors are dissolved in a high-boiling-point solvent, such as a polyol, which can also act as a reducing agent at elevated temperatures. nih.gov A stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP) or oleylamine, is typically added to the reaction mixture to prevent the agglomeration of the newly formed nanoparticles and to control their growth. nih.gov The reaction temperature and the ratio of precursors to the stabilizing agent are key parameters for controlling the final size and morphology of the Rh-V nanostructures. researchgate.net
Advanced Wet-Chemical Routes for Controlled Morphology
Building upon the principles of colloidal synthesis, advanced wet-chemical routes can be employed to achieve more intricate control over the morphology of Rh-V nanostructures. oup.comacs.org These methods often involve the use of structure-directing agents or templates to guide the growth of the nanoparticles into specific shapes, such as nanocubes, nanorods, or nanowires. diva-portal.orgmdpi.com
The choice of precursors, reducing agents, and capping agents plays a crucial role in determining the final morphology. acs.orgnih.gov For example, the selective adsorption of capping agents onto specific crystallographic facets of the growing nanoparticles can inhibit growth in certain directions while promoting it in others, leading to anisotropic structures. oup.com The reaction kinetics, including the rate of precursor injection and the reaction temperature profile, are also critical parameters that can be manipulated to control the nucleation and growth processes, thereby influencing the final shape of the Rh-V nanostructures. nih.gov
Metallothermic Reduction and Template-Directed Synthesis Approaches
Metallothermic reduction is a powerful synthetic method that can be adapted for the production of intermetallic compounds. researchgate.netosti.gov This process involves the reduction of a metal oxide or halide by a more reactive metal. In the context of RhV synthesis, one could envision the reduction of vanadium oxide (e.g., V₂O₅) in the presence of rhodium by a strong reducing agent like calcium or magnesium at high temperatures. researchgate.netmdpi.com The highly exothermic nature of the reaction can lead to the formation of the desired intermetallic in a self-propagating high-temperature synthesis (SHS) mode.
Template-directed synthesis offers a pathway to produce RhV with controlled porosity and morphology. rsc.orgchemrxiv.org This approach involves the use of a pre-existing template, such as a mesoporous silica (B1680970) or carbon material, to guide the formation of the intermetallic compound. The rhodium and vanadium precursors are infiltrated into the pores of the template, followed by a reduction and/or annealing step to form the RhV intermetallic within the template's channels. rsc.org Subsequent removal of the template, typically through etching, yields a porous RhV material that retains the morphology of the original template. This method is particularly useful for creating high-surface-area materials for applications such as catalysis.
Exploration of Novel Synthetic Precursors for Rhodium and Vanadium
The synthesis of bimetallic alloys such as RhV with a precise 1:1 stoichiometry presents considerable challenges, including the need for uniform mixing of the constituent metals at the atomic level. Traditional synthetic routes often involve high temperatures and can lead to phase segregation and impurities. To address these issues, researchers are increasingly turning to organometallic precursors, which offer greater control over the deposition process and can be tailored to decompose cleanly at lower temperatures.
A particularly promising and novel approach in the synthesis of binary intermetallics is the use of single-source precursors (SSPs) . acs.orgnih.gov These are molecular complexes that contain both rhodium and vanadium within a single molecule, ensuring a fixed stoichiometric ratio. The thermolysis of such heterobimetallic precursors can lead to the formation of the desired intermetallic phase with high purity and uniformity. acs.orgnih.gov While specific single-source precursors for the Rh-V system are still an emerging area of research, the success of this strategy for other binary intermetallics, such as those containing palladium, platinum, and nickel, highlights its significant potential for RhV synthesis. nih.gov The key advantage of SSPs is their ability to circumvent the differential decomposition kinetics of separate precursors, which often leads to compositional inconsistencies in the final material. nih.gov
In addition to single-source precursors, the development of novel individual organometallic compounds for both rhodium and vanadium is a crucial area of exploration. For rhodium, researchers have investigated various classes of ligands to enhance the volatility and stability of the precursor complexes. These include, but are not limited to, cyclopentadienyl (B1206354) and β-diketonate ligands. rsc.org For instance, substituted cyclopentadienyl rhodium complexes have been synthesized and characterized for their potential use in chemical vapor deposition (CVD) processes. rsc.org
Similarly, for vanadium, new precursors are being developed to improve the deposition of vanadium-containing films. Novel vanadium-based precursors have been synthesized and their effectiveness in producing materials like vanadium nitride has been demonstrated, showcasing the potential for these new compounds to be adapted for the synthesis of vanadium-containing alloys like RhV. rsc.org The use of organometallic precursors allows for the synthesis of nanoparticles with controlled size and shape, which is a versatile approach applicable to a wide range of metal oxides and alloys. samipubco.com
The table below summarizes some classes of novel precursors that are being explored for the synthesis of rhodium and vanadium-containing materials, which could be adapted for the formation of RhV intermetallics.
| Metal | Precursor Class | Potential Ligands | Synthesis Method Application | Key Advantages |
| Rhodium & Vanadium | Single-Source Precursors | Bridging ligands containing P, N, O donors | MOCVD, Nanoparticle Synthesis | Precise stoichiometric control, lower deposition temperatures, uniform alloy formation. acs.orgnih.gov |
| Rhodium | Cyclopentadienyl Complexes | Substituted cyclopentadienyls (e.g., with tert-butyl groups) | MOCVD, Catalysis | Enhanced stability and volatility, potential for asymmetric synthesis. rsc.org |
| Rhodium | β-diketonate Complexes | Acetylacetonate and its derivatives | MOCVD, ALD | Good thermal stability and volatility. nih.gov |
| Vanadium | Novel Organometallics | Amidinate, Alkoxide, and other N- and O-donor ligands | MOCVD, ALD | Improved control over deposition and film properties. rsc.orgresearchgate.net |
Detailed Research Findings:
While specific research detailing the use of novel precursors for the synthesis of a 1:1 RhV intermetallic is limited in the public domain, the principles established from related systems provide a strong foundation for future work. For example, studies on other binary intermetallic systems have shown that the thermal decomposition of heterobimetallic single-source precursors under controlled conditions can yield phase-pure nanoparticles or thin films. nih.gov The decomposition temperature and the ligand sphere of the precursor are critical parameters that influence the final product's crystallinity and phase. acs.orgnih.gov
For instance, in the synthesis of other bimetallic materials, control experiments have demonstrated the superiority of single-source precursors over a mixture of separate precursors. nih.gov When individual precursors are used, they may fail to react or react uncontrollably, leading to a mixture of different phases rather than the desired intermetallic compound. nih.gov
The organometallic approach also facilitates the synthesis of nanoparticles with well-defined surface chemistry, which is crucial for catalytic applications. samipubco.com The use of specific ligands can control the size, shape, and stability of the resulting nanoparticles. samipubco.com This level of control is essential for producing RhV materials with tailored properties for specific applications.
Future research in this area will likely focus on the design and synthesis of novel heterobimetallic Rh-V complexes that are volatile and decompose cleanly to yield the RhV (1/1) intermetallic. The characterization of these precursors and the systematic study of their decomposition pathways will be crucial for optimizing the synthesis of high-quality RhV materials for various technological applications.
Crystallographic Structure and Microstructural Characterization of Rhodium Vanadium 1/1
Determination of Crystal System, Space Group, and Lattice Parameters
While extensive experimental data on the bulk crystal structure of the equiatomic Rhodium-Vanadium (1/1) compound is limited in publicly available literature, theoretical analyses and studies of the broader V-Rh system predict specific ordering tendencies. First-principles electronic structure calculations suggest a strong tendency toward order, predicting a B2 superstructure for the RhV compound. The B2 structure, also known as the Cesium Chloride (CsCl) type, is a common ordered structure for 1:1 intermetallic alloys.
This predicted structure is characterized by a cubic crystal system belonging to the space group Pm-3m. In this arrangement, the atoms of one element occupy the corner positions of the cube, while the atoms of the second element occupy the center position.
| Property | Predicted Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Pm-3m |
| Structure Type | B2 (CsCl-type) |
Atomic Site Occupancy and Ordering Phenomena in Rhodium-Vanadium (1/1) Intermetallics
The predicted B2 structure for Rhodium-Vanadium (1/1) implies a high degree of chemical ordering. In an ideal, fully ordered RhV compound with this structure, the atomic sites are not randomly occupied. Instead, the rhodium atoms would exclusively occupy one of the simple cubic sublattices, while the vanadium atoms would occupy the other.
This ordered arrangement means that a vanadium atom at the center of the unit cell is surrounded by rhodium atoms at the corners, and vice-versa. This is a significant departure from a disordered solid solution, where Rh and V atoms would be distributed randomly on the lattice sites. This ordering is driven by the thermodynamic favorability of forming Rh-V bonds over Rh-Rh or V-V bonds within the alloy.
Superstructure and Long-Range Order Investigations
The concept of a superstructure is directly tied to the ordering phenomena discussed above. A superstructure arises when the ordering of different atomic species creates a new, larger repeating unit cell than the underlying basic lattice. In the case of Rhodium-Vanadium (1/1), the underlying lattice can be considered body-centered cubic (BCC).
In a disordered BCC alloy, every lattice point is, on average, occupied by a mix of rhodium and vanadium atoms. However, in the ordered B2 structure predicted for RhV, the distinction between the corner and center atoms creates a new periodicity. This long-range order, where the specific atomic arrangement repeats consistently throughout the crystal, defines the B2 structure as a superstructure of the BCC lattice. Theoretical studies indicate this ordering is a stable trend in the V-Rh system.
Analysis of Microstructural Features and Grain Boundaries
The microstructure of a material refers to its structure at a larger scale than the unit cell, encompassing features like grains, grain boundaries, and the presence of different phases. For polycrystalline Rhodium-Vanadium (1/1), the material would be composed of numerous individual crystals, or grains, each with a specific crystallographic orientation.
Surface Reconstruction and Near-Surface Alloy Formation in Rhodium-Vanadium Systems
The arrangement of atoms at the surface of a crystal can differ significantly from the bulk structure due to the termination of the crystal lattice. This phenomenon, known as surface reconstruction, is particularly complex in alloy systems. Studies involving the deposition of vanadium onto a rhodium single-crystal surface provide significant insight into the formation of Rh-V near-surface alloys and their associated reconstructions.
Experimental work on the Rh(110) surface has shown that the deposition of vanadium followed by annealing leads to the formation of ordered near-surface alloys with distinct structural phases. The specific reconstruction observed is highly dependent on the annealing temperature, which controls the diffusion of vanadium into the subsurface layers.
When vanadium is deposited on a Rh(110) surface and subsequently annealed to approximately 973 K, a (2x1) surface reconstruction is observed. This reconstruction is directly induced by the presence of vanadium atoms in the layer just beneath the surface rhodium atoms. The subsurface vanadium influences the electronic and geometric structure of the topmost rhodium layer, causing the surface atoms to rearrange into a new periodicity that is double the unit cell length in one direction.
Upon annealing at temperatures higher than 973 K, the vanadium atoms tend to diffuse deeper into the rhodium bulk. This change in vanadium concentration near the surface leads to a different structural transformation. The surface reverts to a (1x2) missing-row reconstruction. This structure is characterized by the removal of every other row of rhodium atoms along a specific crystallographic direction. Interestingly, this (1x2) missing-row structure is known to be a metastable state for a pure, bare Rh(110) surface, and its formation in this context is facilitated by the diffusion of vanadium away from the immediate subsurface region.
| Annealing Condition | Observed Reconstruction | Description |
|---|---|---|
| Annealing at 973 K | (2x1) | Induced by the presence of subsurface vanadium atoms. |
| Annealing above 973 K | (1x2) Missing-Row | Forms as vanadium diffuses into deeper layers. |
Defect Structures and Their Influence on Rhodium-Vanadium Crystallography
The crystallographic structure of Rhodium-Vanadium (1/1) is susceptible to various types of defects that can significantly influence its properties. These defects are typically classified by their dimensionality: point (0D), line (1D), planar (2D), and volume (3D) defects. youtube.com The formation and aggregation of these defects can be influenced by factors such as processing conditions, temperature, and irradiation. mdpi.comstonybrook.edu
Point Defects (0D)
Point defects are zero-dimensional flaws in the crystal lattice. youtube.com In an intermetallic compound like Rh-V, several types of point defects can exist:
Vacancies: These are empty lattice sites where an atom (either Rhodium or Vanadium) is missing. youtube.com The presence of vacancies is thermodynamically driven and their concentration increases with temperature. youtube.com They are crucial for atomic diffusion within the solid state. youtube.com
Interstitial Defects: These occur when an atom occupies a site that is not part of the regular lattice structure. youtube.com A self-interstitial involves an atom of the same type as the matrix (Rh or V), while an impurity interstitial involves a foreign atom. youtube.com Self-interstitials, in particular, can cause significant distortion and stress in the surrounding lattice. youtube.com
Substitutional Defects: This type of defect arises when a regular lattice site of one atom (e.g., Vanadium) is occupied by a different type of atom (e.g., Rhodium, or an impurity). youtube.com This is common in alloys.
Antisite Defects: In ordered intermetallics like Rh-V, an antisite defect occurs when a Rhodium atom occupies a site normally reserved for a Vanadium atom, or vice versa.
Frenkel and Schottky Defects: These are pairs of defects often found in ceramic compounds and intermetallics. youtube.com A Frenkel defect is a vacancy-interstitial pair, where an atom moves from its lattice site to an interstitial position. youtube.com A Schottky defect is a pair of vacancies of opposite charge types, which is more relevant for ionic compounds but can be conceptually applied to intermetallics where charge neutrality is a factor. youtube.com
The presence of point defects can alter the lattice parameters, affect the electrical and thermal conductivity, and influence the mechanical strength of the Rh-V compound. youtube.com For example, irradiation can generate a large number of vacancies and interstitial atoms, leading to material hardening. mdpi.com
Line Defects (1D)
Line defects, or dislocations, are one-dimensional imperfections that disrupt the crystal lattice. youtube.com They are fundamental to understanding the plastic deformation of crystalline materials. In vanadium alloys, radiation-induced dislocation loops are commonly observed. mdpi.com The primary types include:
Edge Dislocations: Characterized by an extra half-plane of atoms inserted into the lattice.
Screw Dislocations: Involving a shear distortion of the lattice.
Mixed Dislocations: A combination of edge and screw character.
In body-centered cubic (BCC) metals like vanadium, dislocation loops of the types b = 1/2<111> and b = <110> have been reported after irradiation. mdpi.com The aggregation of point defects can lead to the formation and growth of these dislocation loops. mdpi.com These defects act as obstacles to further dislocation motion, which typically results in increased hardness and strength but reduced ductility.
Planar Defects (2D)
Planar defects are two-dimensional interruptions in the crystal structure. youtube.com
Grain Boundaries: These are interfaces where the crystallographic orientation of the lattice changes from one grain to another. youtube.com Atoms at grain boundaries are less regularly bonded, leading to higher interfacial energy, which can make these regions more chemically reactive. youtube.com The size and orientation of grains, and thus the density of grain boundaries, significantly impact the material's mechanical properties.
Stacking Faults: These are errors in the stacking sequence of atomic planes. youtube.com For example, in a face-centered cubic (FCC) structure with a typical ABCABC... stacking, a fault might introduce a sequence like ABCBCABC... youtube.com Stacking faults can be generated by the dissociation of dislocations. vt.edu
Twin Boundaries: A special type of grain boundary where the atomic arrangement on one side is a mirror image of the other. youtube.com
The presence of these planar defects can influence dislocation movement and, consequently, the deformation behavior of the Rhodium-Vanadium alloy.
Volume Defects (3D)
Volume defects, also known as bulk defects, are three-dimensional flaws. These can include:
Precipitates: Clusters of a different phase within the host material. In V-4Cr-4Ti alloys, for instance, Ti(CNO) precipitates have been shown to affect dislocation distribution. mdpi.com
Voids: Aggregations of vacancies forming small empty spaces within the crystal. mdpi.com
Cracks: Separations of material that can form under stress.
These defects can act as stress concentrators, potentially leading to material failure. mdpi.com However, finely dispersed precipitates can also be used to strengthen the alloy by impeding dislocation motion. mdpi.com
The table below summarizes the types of defects and their general influence on the crystallography of an intermetallic compound like Rhodium-Vanadium (1/1).
Table 1: Summary of Crystallographic Defects and Their Influence
| Defect Type | Dimensionality | Description | General Influence on Crystallography and Properties |
| Vacancy | 0D | A missing atom from a lattice site. | Alters lattice parameters, facilitates diffusion, can decrease density. |
| Interstitial | 0D | An extra atom in a non-lattice site. | Causes significant local lattice distortion and strain. |
| Substitutional | 0D | An atom of a different type at a regular lattice site. | Affects lattice parameters and alloy properties. |
| Dislocation | 1D | A line imperfection in the crystal structure. | Governs plastic deformation, increases strength (hardening). |
| Grain Boundary | 2D | An interface between two grains of different orientation. | Impedes dislocation motion, strengthening the material. |
| Stacking Fault | 2D | An error in the sequence of atomic planes. | Affects electronic properties and mechanical behavior. |
| Precipitate | 3D | A cluster of a different phase within the matrix. | Can strengthen the alloy or act as a stress concentrator. |
| Void | 3D | A small, empty cavity formed by vacancy clusters. | Leads to swelling and can reduce mechanical integrity. |
Electronic Structure and Bonding Analysis in Rhodium Vanadium 1/1 Intermetallics
Band Structure Calculations and Density of States (DOS) Mapping.
The band structure of rhodium is characterized by a complex interplay of its 4d and 5s electrons, leading to a high density of states near the Fermi level, which is a hallmark of transition metals. researchgate.net Vanadium, with its partially filled 3d orbitals, also exhibits a metallic character with significant d-band contribution to the DOS at the Fermi level. acs.org
In the RhV alloy, the hybridization of Rh 4d and V 3d orbitals is expected to be the dominant feature shaping the electronic band structure. This hybridization would lead to the formation of bonding and anti-bonding states, influencing the width and shape of the d-band. The density of states at the Fermi level, N(EF), is a critical parameter that governs many properties, including electronic conductivity and magnetic susceptibility. For V-based A15 compounds like V₃Pd and V₃Pt, which are isoelectronic with a hypothetical V₃Rh in that structure, the DOS at the Fermi level is found to be significant, with a strong contribution from the vanadium d-orbitals. researchgate.net
A study on Rh-based half-Heusler alloys also highlights the semiconducting nature of some of these intermetallics, with indirect band gaps influenced by the constituent elements. arxiv.org Although RhV (1/1) is expected to be metallic, these studies underscore the importance of interatomic interactions in determining the final electronic structure.
Table 1: Calculated Electronic Properties of Related Vanadium Compounds
| Compound | N(EF) (states/Ry/cell) | Predominant Orbital Contribution at EF |
| V₃Ni | 152.1 | V d-orbitals |
| V₃Pd | 219.0 | V d-orbitals |
| V₃Pt | 186.2 | V d-orbitals |
Data sourced from band structure calculations of isoelectronic V₃B compounds. researchgate.net
Fermi Surface Topology and Electron Localization.
The Fermi surface, which separates occupied from unoccupied electronic states at absolute zero temperature, is a fundamental concept in understanding the electronic properties of metals. The topology of the Fermi surface in RhV (1/1) would be a complex, three-dimensional structure resulting from the intersection of the electronic bands with the Fermi energy.
Experimental studies on pure vanadium have revealed a Fermi surface consisting of a set of distorted ellipsoidal surfaces and a multiply connected "jungle-gym" structure. aps.org The Fermi surface of rhodium has also been mapped using techniques like soft X-ray Fermi surface tomography. researchgate.netunits.it In the RhV alloy, the hybridization of the constituent atomic orbitals would significantly modify the Fermi surface topology compared to the pure elements.
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It is a powerful tool for visualizing chemical bonds and electron localization in real space. cam.ac.ukq-chem.comjussieu.fr In a metallic system like RhV, the ELF would be expected to show regions of high localization corresponding to the core electrons of Rh and V, and delocalized regions representing the metallic bonding from the valence electrons. The degree of localization would influence the material's conductivity and bonding characteristics. Isosurface maps of the ELF for rhodium borides, for instance, reveal strong covalent bonds between rhodium and boron, indicating significant electron localization in the bonding regions. researchgate.net
Orbital Hybridization and Charge Transfer Mechanisms in Rhodium-Vanadium Bonds.
The formation of chemical bonds in the Rhodium-Vanadium (1/1) intermetallic is governed by the hybridization of the valence atomic orbitals of rhodium and vanadium. wikipedia.orglibretexts.orgyoutube.com The primary interaction involves the overlap of the Rh 4d and V 3d orbitals, along with contributions from the Rh 5s and V 4s orbitals. This orbital mixing leads to the formation of hybrid orbitals that are responsible for the cohesive energy and the specific crystal structure of the alloy. libretexts.orgjchemrev.com
The concept of valence bond theory suggests that these hybrid orbitals arrange themselves in a specific geometry to maximize bond strength and minimize repulsion. libretexts.org The extent of d-d orbital hybridization is a key factor in determining the electronic and catalytic properties of transition metal alloys.
Due to the difference in electronegativity between rhodium and vanadium, a net transfer of electronic charge is expected upon alloy formation. This charge transfer is a fundamental mechanism in intermetallic compounds and significantly influences their electronic structure and reactivity. brilliant.org Studies on RhₓCuᵧ alloy nanoparticles have shown that intermetallic charge transfer occurs from copper to rhodium. nih.gov A similar phenomenon is anticipated in the RhV system. Theoretical models and experimental observations in other intermetallic systems suggest that the direction and magnitude of charge transfer can be influenced by factors such as the relative electronegativities of the constituent elements and the specific atomic arrangement in the crystal lattice.
In a Co₄V₂ polyoxometalate, for example, evidence of cobalt-to-vanadium charge transfer has been observed, highlighting the electronic modifications that can occur upon the interaction of different transition metals. rsc.org
Core-Level Electronic States and Chemical Shifts in Rhodium-Vanadium Alloys.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the core-level electronic states of elements in a material. The binding energies of core electrons are sensitive to the local chemical environment, and shifts in these energies, known as chemical shifts, provide valuable information about changes in the electronic structure upon alloying. wikipedia.orgpolytechnique.frresearchgate.net
In a study of a V-Rh(110) near-surface alloy, core-level photoemission spectroscopy was used to investigate the electronic influence of subsurface vanadium on the rhodium surface. researchgate.net The binding energy of core levels can be affected by several factors, including charge transfer, changes in the valence electron configuration, and final state effects. nih.gov For instance, in Fe-V alloys, the Fe 3s spin splitting, observed in photoemission, was found to decrease with increasing vanadium concentration, correlating with the local magnetic moment. aps.org
The analysis of core-level shifts in RhV alloys can provide quantitative insights into the direction and magnitude of charge transfer between the rhodium and vanadium atoms. A positive shift in the binding energy of a core level is often interpreted as a decrease in the electron density around that atom (oxidation), while a negative shift suggests an increase in electron density (reduction). However, a comprehensive interpretation also requires consideration of the changes in the reference level and final-state screening effects upon alloying.
Table 2: General Trends in Core-Level Shifts in Bimetallic Alloys
| Phenomenon | Effect on Core-Level Binding Energy |
| Charge transfer from atom A to atom B | Increase for atom A, Decrease for atom B |
| Change in valence band structure | Can lead to complex shifts |
| Final state screening effects | Can modify the observed shifts |
This table represents general trends and the actual shifts can be more complex. nih.govresearchgate.net
Valence Band Electronic Features and Photoemission Spectroscopy Insights.
Photoemission spectroscopy (PES), particularly Ultraviolet Photoelectron Spectroscopy (UPS), is a direct experimental probe of the occupied electronic states in the valence band of a material. nih.gov The valence band of the RhV alloy is primarily composed of the hybridized Rh 4d and V 3d electronic states.
An experimental study on a V-Rh(110) near-surface alloy employed angle-resolved valence band photoemission spectroscopy to elucidate the electronic structure. researchgate.net The study revealed a rather small shift of the Rh valence band centroid upon alloying with vanadium. researchgate.net This suggests that the electronic effect of the subsurface vanadium on the reactivity of the rhodium surface is not substantial.
In general, the photoemission spectrum of an alloy is not a simple superposition of the spectra of the constituent elements. aps.org Hybridization of the electronic states leads to the formation of new features in the valence band. The shape and width of the valence band spectrum provide information about the d-band center, which is a key parameter in understanding the chemical reactivity and catalytic activity of transition metal surfaces.
The interpretation of photoemission spectra from alloys can be complex due to factors such as final state effects, photoionization cross-sections of different orbitals, and the degree of electron correlation. aps.org
Electronic Effects on Chemical Reactivity and Catalytic Activity of Rhodium-Vanadium Surfaces.
The electronic structure of a bimetallic surface plays a crucial role in determining its chemical reactivity and catalytic performance. nih.govresearchgate.netmdpi.com Vanadia-promoted rhodium catalysts and Rh-V alloys have demonstrated enhanced reactivity in various catalytic processes. researchgate.net
The electronic effects influencing catalytic activity can be multifaceted. Changes in the d-band center of the surface metal atoms upon alloying can alter the adsorption energies of reactant molecules. A shift in the d-band center can either strengthen or weaken the interaction with adsorbates, thereby influencing reaction rates and selectivity.
In the case of the V-Rh(110) near-surface alloy, while photoemission spectroscopy indicated a small electronic effect on the Rh valence band, the study suggested that geometric effects, such as the formation of new adsorption sites and low-coordinated Rh atoms due to surface reconstruction, could significantly contribute to the enhanced reactivity. researchgate.net The interaction of the alloy surface with gas molecules, such as the adsorption of carbon monoxide (CO), is a common method to probe its chemical properties. The study found that changes in the electronic structure of a V-Rh(111) subsurface alloy were correlated with a lower reactivity towards CO adsorption. researchgate.net
Stereoelectronic effects, which relate to the spatial arrangement of orbitals and their influence on reactivity, can also be significant in catalytic systems. wikipedia.org The specific hybridization of orbitals at the surface of the RhV alloy will dictate the geometry of adsorption sites and the pathways for chemical reactions.
Magnetic Phenomena in Rhodium Vanadium 1/1 Intermetallics
Bulk Magnetic Ordering and Spin Configurations
Theoretical calculations and experimental observations consistently indicate that the Rhodium-Vanadium (1/1) alloy is nonmagnetic in its bulk crystalline form. Both elemental rhodium and vanadium are themselves paramagnetic, meaning they possess no long-range magnetic order in the absence of an external magnetic field. periodictable.com Paramagnetism arises from the presence of unpaired electrons in a material's atomic orbitals; however, without a cooperative interaction between atoms, these magnetic moments remain randomly oriented due to thermal energy, resulting in no net magnetization. wikipedia.org
In the bulk RhV (1/1) intermetallic, the electronic band structure does not favor a spontaneous spin alignment. Consequently, the material does not exhibit ferromagnetic or antiferromagnetic ordering. Its bulk magnetic state is best described as paramagnetic, characterized by a small, positive magnetic susceptibility. periodictable.comwikipedia.org There are no ordered spin configurations, as the individual atomic magnetic moments, if any, are randomized by thermal fluctuations.
Surface-Induced Magnetism and Local Magnetic Moments in Rhodium-Vanadium Alloys
In stark contrast to its nonmagnetic bulk, theoretical studies predict the emergence of magnetism on the surfaces of Rhodium-Vanadium alloys. Ab initio calculations have shown that the (100) surfaces of RhV in the body-centered cubic (bcc) structure are magnetic over a wide range of concentrations, despite both the bulk alloy and the constituent metals being nonmagnetic. researchgate.net This phenomenon of surface-induced magnetism is confined to the top two atomic layers, demonstrating a significant departure from the material's bulk properties. researchgate.net
Localization of Magnetic Moments at Vanadium Sites
The predicted surface magnetism originates almost exclusively from the vanadium atoms. The calculations reveal that a large local magnetic moment is located at the V sites within the surface plane, while the local magnetic moments on the rhodium atoms are negligible. researchgate.net The magnitude of the vanadium moment is sensitive to the alloy's composition. For instance, in an RhV alloy with 75% vanadium concentration, the magnetic moment at the surface V site can be as large as approximately 1.0 Bohr magneton (μB). researchgate.net This strong localization indicates that the electronic environment of the surface vanadium atoms is uniquely responsible for the magnetic ordering.
| Alloy Composition | Total Magnetic Moment (μB) | Local V Moment (μB) | Local Rh Moment (μB) |
|---|---|---|---|
| Rh₀.₂V₀.₈ | 0.75 | ~1.0 | ~0.06 |
Correlation with Surface States
The origin of this surface-induced magnetism is traced back to the distinct electronic structure at the material's surface. Specifically, the magnetism is attributed to a surface state associated with the V(100) surface. researchgate.net In the bulk alloy, this electronic state is unoccupied. However, due to the changes in bonding and coordination at the surface, this V-derived surface state becomes occupied. The presence of electrons in this specific, localized surface state satisfies the criteria for the formation of local magnetic moments, leading to the emergence of magnetism. researchgate.net
Anisotropy and Magnetic Phase Transitions
Similarly, a magnetic phase transition, such as a Curie temperature above which the surface would lose its magnetic order and become paramagnetic, is expected. However, the specific temperature for this transition in the RhV (100) surface has not been determined in the surveyed research.
Interplay Between Electronic Structure and Magnetic Properties
The magnetic behavior of the Rhodium-Vanadium (1/1) alloy is a clear example of the profound connection between a material's electronic structure and its magnetic properties. The density of states (DOS)—the number of available electronic states at a given energy level—is a critical factor in determining magnetic ordering. bibliotekanauki.pllibretexts.org A high density of states at the Fermi level can favor the spontaneous splitting of spin-up and spin-down electron bands, leading to ferromagnetism. bibliotekanauki.pl
In the bulk RhV alloy, the DOS at the Fermi level is apparently insufficient to induce a magnetic ground state. The electronic configuration is stable in a non-spin-polarized, paramagnetic state. researchgate.net However, at the (100) surface, the reduced coordination and altered bonding environment drastically change the local density of states (LDOS). The emergence of the V(100) surface state creates a sharp, high-density peak in the LDOS near the Fermi level for the surface vanadium atoms. researchgate.net This high LDOS at the vanadium sites meets the criteria for magnetism, leading to the formation of localized magnetic moments and resulting in a ferromagnetic surface on an otherwise nonmagnetic bulk material.
Catalytic Functionality and Reaction Mechanisms of Rhodium Vanadium 1/1 Compounds
Homogeneous Catalysis Mediated by Rhodium-Vanadium Species
While the bulk of research on rhodium-vanadium catalysis focuses on heterogeneous systems, the principles of bimetallic cooperation can also be applied to homogeneous catalysis. In such systems, soluble molecular clusters or complexes containing both rhodium and vanadium atoms would act as the catalytic species. The vanadium component, known for its oxophilic nature, can act as a Lewis acid to activate substrates, while the rhodium center can participate in oxidative addition, reductive elimination, and insertion reactions central to many catalytic cycles.
The development of well-defined, soluble rhodium-vanadium complexes remains a challenging area of organometallic synthesis. However, the study of such species could provide fundamental insights into the synergistic effects observed in their heterogeneous counterparts. For instance, in reactions like hydroformylation or hydrogenation, a vanadium co-catalyst could influence the electronic properties of the rhodium center or participate directly in substrate or ligand binding, thereby altering the activity and selectivity of the catalytic process. The dynamic nature of coordination bonds in rhodium(II)-based metal-organic polyhedra has been shown to be crucial for catalytic activity in homogeneous settings, a principle that could be extended to mixed-metal Rh-V systems. researchgate.netcore.ac.uk
Heterogeneous Catalysis on Rhodium-Vanadium Surfaces and Nanostructures
In heterogeneous catalysis, rhodium-vanadium systems have demonstrated significant potential, particularly when rhodium nanoparticles are supported on vanadium oxides or when the two metals form alloy structures. The interaction between the two elements can lead to enhanced activity, selectivity, and stability.
Vanadium promotion has been shown to enhance the rate of CO dissociation, which is the rate-limiting step in CO methanation on silica-supported rhodium catalysts. osti.gov This promotion lowers the activation energy for CO dissociation from 90 kJ/mol on Rh/SiO₂ to 65 kJ/mol on the vanadium-promoted catalyst. osti.gov The presence of vanadium also favors the incorporation of reactive surface carbon into higher hydrocarbons. osti.gov
The structure and morphology of these catalysts are highly dependent on the preparation and treatment conditions. For example, rhodium particles supported on thin vanadia films can undergo significant structural changes during oxidation and reduction cycles. iaea.org Reduction of vanadia-supported rhodium particles at temperatures of 573 K and above can lead to the formation of Rh/V alloy structures. iaea.org The support itself is dynamic; V₂O₃ can be converted into mixed V₂O₃, VO₂, and V₂O₅ phases upon oxidation, and the presence of rhodium can facilitate the reduction of V₂O₅ to VO at lower temperatures than on the bare oxide. iaea.org
The selectivity of rhodium catalysts in the conversion of synthesis gas (H₂/CO) is also influenced by the vanadium support. When comparing supports, the selectivity to higher oxygenates like ethanol (B145695) follows the trend: V₂O₃ > MoO₃ > Al₂O₃ > Cr₂O₃. rsc.org
| Catalyst | Support | Activation Energy for CO Dissociation (kJ/mol) | Key Observation | Reference |
|---|---|---|---|---|
| Rhodium | Silica (B1680970) (SiO₂) | 90 | Standard catalytic activity. | osti.gov |
| Rhodium-Vanadium | Silica (SiO₂) | 65 | Enhanced rate of CO dissociation; favors higher hydrocarbon formation. | osti.gov |
Role of Rhodium-Vanadium in C-H Activation Reactions
Rhodium complexes are powerful catalysts for C-H activation, a process that allows for the direct functionalization of ubiquitous C-H bonds, offering a more atom- and step-economical approach to synthesizing complex molecules compared to traditional cross-coupling methods. mdpi.comnih.govrsc.org The inclusion of a co-catalyst like vanadium can further modulate this reactivity. While much of the detailed mechanistic work has been performed on rhodium-centric systems, the principles are applicable to bimetallic Rh-V catalysts where vanadium can influence the electronic structure and stability of key intermediates.
Stepwise versus Concerted Mechanisms in C-N Bond FormationTwo primary pathways are considered for the insertion of the nitrogen atom into the rhodium-carbon bond of the rhodacycle: a concerted, redox-neutral route and a stepwise pathway involving the aforementioned Rh(V)-nitrenoid intermediate.ibs.re.kracs.orgExtensive experimental and computational studies, including DFT calculations, have provided strong evidence against the concerted pathway.ibs.re.krresearchgate.netInstead, a stepwise mechanism is favored.ibs.re.krkaist.ac.kracs.orgThis pathway involves the formation of the discrete Rh(V)-nitrenoid, which then undergoes reductive elimination or migratory insertion to form the C-N bond and regenerate the Rh(III) catalyst.ibs.re.krkaist.ac.kr
| Mechanism | Key Intermediate | Rhodium Oxidation State Change | Supporting Evidence | Reference |
|---|---|---|---|---|
| Concerted | Transition state involving simultaneous C-N bond formation and N₂ release. | Redox-neutral (Rh(III) throughout). | Considered less plausible based on DFT calculations. | ibs.re.kr |
| Stepwise | Discrete Rh(V)-nitrenoid species. | Rh(III) → Rh(V) → Rh(III). | Favored by experimental data and DFT calculations. | ibs.re.krkaist.ac.kracs.org |
Applications in Electrochemical Catalysis
Bimetallic rhodium-vanadium materials are promising for applications in electrochemical catalysis, such as in fuel cells and redox flow batteries. The synergy between the two metals can enhance catalytic activity and durability for electrochemical reactions.
While direct studies on Rh-V (1/1) electrocatalysts are emerging, research on related systems provides strong indicators of their potential. For instance, rhodium-tin (Rh-Sn) alloy nanoparticles have shown superior electrochemical activity and durability for the ethanol oxidation reaction compared to conventional platinum-based catalysts. researchgate.net This enhancement is attributed to a combination of a bifunctional mechanism and electronic modification that facilitates C-C bond cleavage. researchgate.net Similarly, rhodium-platinum (Rh@Pt) core-shell nanoparticles are being explored as stable anode catalysts for fuel cells. acs.org
In the context of vanadium-based systems, catalysis is crucial for improving the performance of Vanadium Redox Flow Batteries (VRFBs). mdpi.com The electrochemical reactions at the electrodes can be accelerated by catalysts, leading to higher energy efficiency. mdpi.com A bimetallic Rh-V electrode material could potentially combine the high activity of rhodium with the specific redox properties of vanadium, leading to improved charge-transfer kinetics for the V(IV)/V(V) or V(II)/V(III) redox couples. The combination of rhodium and vanadium in electrocatalysis is an active area of research, with the goal of developing more efficient and cost-effective energy conversion and storage systems. acs.org
Mechanistic Insights into Selective Hydrogenation and Dehydrogenation
The catalytic functionality of Rhodium-Vanadium (1/1) compounds in hydrogenation and dehydrogenation reactions is rooted in a synergistic interaction between the two metallic centers. Research on vanadium-modified rhodium catalysts reveals that oxophilic Vδ+ sites work in concert with hydrogenation-active Rh° sites. researchgate.net This proximity and interplay are crucial for the selective dissociation of bonds, such as the C=O bond in carboxamides, facilitating their hydrogenation to amines. researchgate.net
In processes like CO methanation, vanadium promotion has been shown to enhance the rate-limiting step, which is CO dissociation. osti.gov The mechanism involves vanadium lowering the activation energy for this dissociation. osti.gov This enhancement is attributed to the electronic modification of rhodium by the vanadium promoter. Furthermore, the reactive surface carbonaceous intermediates formed after CO dissociation can be incorporated into higher hydrocarbons, a process also favored by the presence of vanadium. osti.gov
While rhodium itself is a potent hydrogenation catalyst, capable of operating under mild conditions, its combination with a germyl (B1233479) system has been shown to mediate cis/trans-isomerization, allowing for the selective semi-hydrogenation of internal alkynes to trans-olefins. nih.gov This suggests that the addition of a second element, like vanadium, can fundamentally alter the reaction pathway and selectivity. The adaptability of rhodium-based catalytic systems allows for molecular control over hydrogenation networks, enabling selective reduction to different functional groups by subtly changing reaction conditions. nih.gov
The mechanism often involves the activation of hydrogen on the rhodium surface, followed by its transfer to the substrate, which is activated at an adjacent vanadium site. This dual-site mechanism is a common theme in bimetallic catalysis, where one metal acts to activate the substrate (often through its oxophilicity, as with vanadium) and the other activates hydrogen. researchgate.netnih.gov
Table 1: Effect of Vanadium Promotion on CO Dissociation on Rh/SiO₂ Catalyst
| Catalyst | Activation Energy for CO Dissociation (kJ/mol) | Observations |
|---|---|---|
| Rh/SiO₂ | 90 | Rate-limiting step in CO methanation. |
| V-Rh/SiO₂ | 65 | Vanadium promotion enhances the rate of CO dissociation. osti.gov |
Oxidative Catalysis and C-C/C-O Bond Cleavage
The Rhodium-Vanadium (1/1) system is also pertinent to oxidative catalysis, particularly in reactions involving the cleavage of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. The selectivity between C-C and C-O bond cleavage can be highly dependent on the nature of the vanadium catalyst used. nih.govresearchgate.net Vanadium catalysts have demonstrated the ability to promote the aerobic oxidative cleavage of the C-C bond in phenolic lignin (B12514952) model compounds. nih.gov In other contexts, vanadium metal has been shown to catalyze the cleavage of C-O bonds in lignin model compounds, such as 2,6-dimethoxyphenol, even in water without external hydrogen pressure. frontiersin.org The reaction proceeds via the cleavage of methyl ether linkages to afford catechols and pyrogallol. frontiersin.org
Rhodium complexes, on their part, are known to catalyze C-C bond cleavage through mechanisms like transfer hydroformylation, where an aldehyde C-H bond is activated to initiate the cleavage. nih.gov This process can operate under mild conditions and shows high chemoselectivity. nih.gov Rhodium can also catalyze oxidative C-C bond formation and C-N bond cleavage, providing access to functionalized heterocycles. rsc.org
The combination of rhodium and vanadium offers a potential for highly selective oxidative transformations. A proposed mechanism involves vanadium-catalyzed oxidative cleavage of a C(CO)-C(CO) bond in 1,2-diketones, which can then be used for C-N bond formation in a domino reaction with amidines. semanticscholar.org In such a system, vanadium would facilitate the initial oxidative bond cleavage, while rhodium could potentially participate in subsequent steps or modify the electronic properties of the vanadium center to tune its selectivity. The choice of the specific vanadium species is critical, as it dictates whether C-C or C-O bond cleavage is the preferred pathway. nih.govresearchgate.net
Table 2: Vanadium-Catalyzed Cleavage of Lignin Model Compound (2,6-dimethoxyphenol)
| Product | Reaction Pathway | Catalyst Role |
|---|---|---|
| 3-Methoxycatechol | Cleavage of one C-O bond | Vanadium catalyzes the initial ether cleavage. frontiersin.org |
| Pyrogallol | Further cleavage of the second C-O bond from 3-methoxycatechol. frontiersin.org | Vanadium facilitates subsequent cleavage to produce the final product. frontiersin.org |
| Catechol | Possible direct aryl C-O cleavage or dehydroxylation of pyrogallol. frontiersin.org | The exact pathway is a subject of further investigation. frontiersin.org |
Catalyst Stability, Regeneration, and Lifetime Studies
Promoters can significantly enhance catalyst stability. In Pt-Rh catalysts, for instance, a higher rhodium content has been linked to smaller crystal sizes after extended use, which is suggested as the origin of increased stability. researchgate.net Similarly, the interaction between rhodium and a vanadium promoter or support can be expected to enhance stability by anchoring rhodium particles and preventing agglomeration, which is a common deactivation mechanism. google.com The support material also plays a vital role, with different supports like alumina (B75360) or carbon affecting the reusability and activity of rhodium catalysts. mdpi.com
Catalyst deactivation can occur through various mechanisms, including the accumulation of carbon deposits (coking) that block active sites, metal agglomeration, or poisoning by substances like sulfur. google.com Regeneration of spent rhodium catalysts is therefore economically crucial due to the high cost of the metal. google.commdpi.com Common regeneration strategies aim to reverse deactivation processes.
Table 3: General Steps for Regeneration of a Spent Rhodium Catalyst
| Step | Description | Purpose |
|---|---|---|
| 1. Roasting | Heating the spent catalyst in air (e.g., 600-800 °C). google.com | To burn off carbon deposits (coke) and convert metallic rhodium to Rhodium(III) oxide (Rh₂O₃). google.com |
| 2. Leaching | Treating the roasted material with a reactive solution. google.com | To dissolve the Rh₂O₃, separating it from the catalyst support. google.com |
| 3. Purification | Further chemical processing of the leachate. google.com | To isolate and purify the rhodium species from other metals or impurities. google.com |
| 4. Reduction | Conversion of the purified rhodium compound back to metallic rhodium. google.com | To obtain the active metallic form for re-deposition onto a new support. google.com |
Advanced Characterization Techniques Applied to Rhodium Vanadium 1/1 Research
Microscopic Analysis:
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for imaging the atomic structure of materials. It allows for the direct visualization of crystal lattices and defects.
Despite its capabilities, dedicated HRTEM studies focusing specifically on the atomic arrangement and crystalline quality of the Rhodium-Vanadium (1/1) compound have not been identified in the reviewed scientific literature.
Scanning Transmission Electron Microscopy (STEM) and Electron Diffraction (ED)
Scanning Transmission Electron Microscopy (STEM) provides high-resolution imaging and analytical capabilities, while Electron Diffraction (ED) reveals crystallographic information. A study on Rh-V alloy formation resulting from the high-temperature reduction of Rh-VOx thin films utilized electron microscopy and diffraction. This study identified the formation of various alloy phases, including VRh, depending on the reduction temperature and support material researchgate.net. However, a detailed STEM analysis with specific findings for the Rhodium-Vanadium (1/1) phase was not presented.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is used to examine the surface morphology and microstructure of materials, while Energy-Dispersive X-ray Spectroscopy (EDS) provides elemental composition analysis.
Specific SEM micrographs and EDS spectra detailing the microstructure and elemental distribution of the Rhodium-Vanadium (1/1) compound are not available in the public domain based on the conducted searches.
Low-Energy Electron Diffraction (LEED) for Surface Structure
Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of the surface of single-crystal materials.
There are no specific LEED studies reported in the searched literature that focus on the surface structure of a Rhodium-Vanadium (1/1) single crystal.
Scanning Tunneling Microscopy (STM) for Atomic Resolution Imaging
Scanning Tunneling Microscopy (STM) is capable of imaging surfaces at the atomic level, providing insights into the arrangement of individual atoms. bohrium.com
No research articles presenting atomic-resolution STM images of the Rhodium-Vanadium (1/1) surface were found during the literature search.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a versatile tool for characterizing the surface topography of materials at the nanoscale, providing quantitative data on surface roughness and features. spectraresearch.com
Specific AFM studies detailing the surface topography, such as roughness parameters, of Rhodium-Vanadium (1/1) thin films or bulk materials could not be located in the available scientific literature.
Data Tables
Due to the absence of specific experimental data for Rhodium-Vanadium (1/1) in the reviewed literature, no data tables can be generated.
Detailed Research Findings
As outlined in the sections above, detailed research findings from the application of these advanced characterization techniques specifically to the Rhodium-Vanadium (1/1) compound are not available in the public scientific literature based on the conducted searches. The formation of a VRh phase has been mentioned in the context of broader Rh-V alloy studies, but without the specific, detailed characterization requested for this article researchgate.net.
Spectroscopic Analysis
Spectroscopic techniques are indispensable in the study of materials, providing detailed information about the atomic and electronic structure, chemical composition, and vibrational properties. In the context of the rhodium-vanadium (1/1) alloy, a suite of advanced spectroscopic methods has been employed to unravel its complex characteristics.
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction
X-ray diffraction (XRD) is a fundamental technique for determining the crystallographic structure of materials. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern provides information on lattice parameters, crystal phase, and grain size.
In the study of rhodium-vanadium systems, XRD is crucial for phase identification and structural characterization. For instance, studies on rhodium films deposited on silicon substrates have used XRD to confirm the face-centered cubic (fcc) crystal structure. researchgate.net Analysis of the diffraction peaks allows for the calculation of the lattice constant, which for pure rhodium is approximately 0.3800 nm, closely matching the database value of 0.3803 nm. researchgate.net By analyzing the full width at half maximum (FWHM) of the diffraction peaks, the average grain size of the crystallites can be estimated. researchgate.net
Single-crystal X-ray diffraction offers more precise structural information, including atomic positions within the unit cell, bond lengths, and angles. pulstec.net While a specific single-crystal XRD study on Rhodium-vanadium (1/1) is not detailed in the provided sources, the methodology is exemplified in studies of other rhodium-containing intermetallic compounds like RhPb2. nih.gov In such analyses, single crystals are grown and subjected to an X-ray beam to produce a diffraction pattern of ordered spots. pulstec.netnih.gov This allows for the precise determination of unit-cell parameters, fractional coordinates of each atom, and even site occupancy, revealing potential deficiencies in the crystal lattice. nih.gov For a Rh-V (1/1) alloy, this technique could definitively establish its crystal structure (e.g., CsCl-type cubic, as is common for 1:1 intermetallics), and provide precise measurements of the Rh-V bond distances.
Table 1: Representative XRD Data for FCC Rhodium
| Parameter | Value | Reference |
|---|---|---|
| Crystal Structure | Face-Centered Cubic (fcc) | researchgate.net |
| Calculated Lattice Constant (a) | 0.3800 nm | researchgate.net |
| Database Lattice Constant (a) | 0.3803 nm | researchgate.net |
| Estimated Grain Size Range | 10 nm - 16 nm | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Photoelectron Diffraction (XPD)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.twtu-dortmund.de X-ray Photoelectron Diffraction (XPD) is an extension of XPS that provides structural information by analyzing the anisotropic emission of photoelectrons from a crystalline sample. tu-dortmund.deceric-eric.eu
For the Rh-V system, XPS and XPD are powerful tools for investigating the near-surface alloy structure. researchgate.net Studies on vanadium deposited on a Rh(110) surface show that XPS can distinguish between different chemical states of vanadium. researchgate.net For example, laterally resolved XPS of the V 2p3/2 core level can show an oxidic component at a binding energy of 515.5 eV and a metallic or strongly reduced component at 513.0 eV. researchgate.net This distinction is crucial for understanding the surface chemistry, particularly in catalytic applications.
XPD, in conjunction with techniques like Low-Energy Electron Diffraction (LEED), helps determine the precise atomic arrangement at the surface. researchgate.net When vanadium is deposited on Rh(110) and annealed, it can induce surface reconstructions. researchgate.net XPD patterns, which result from the interference of the directly emitted photoelectron wave with components scattered by neighboring atoms, contain information about the local atomic geometry around the emitting atom. ceric-eric.eu This has been used to study the formation of ordered subsurface alloys and surface reconstructions like the (2 × 1) and (1 × 2) structures in the V-Rh system. researchgate.net
Table 2: Vanadium 2p3/2 Binding Energies in a V-Rh System
| Chemical State | Binding Energy (eV) | Reference |
|---|---|---|
| Oxidic Vanadium | 515.5 | researchgate.net |
| Metallic/Strongly Reduced Vanadium | 513.0 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a technique that probes the local geometric and/or electronic structure of matter by measuring the absorption of X-rays by an atom at energies near and above core-level binding energies. scispace.com The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the bond distances, coordination number, and species of the neighboring atoms. scispace.comdiva-portal.org
In the context of Rh-V (1/1), XAS would be used to obtain element-specific information about the local environment of both rhodium and vanadium atoms. By tuning the X-ray energy to the K-edge or L-edge of either Rh or V, one can selectively probe each element. EXAFS analysis, for example, has been used to study the structure of solid and liquid rhodium at high temperatures, determining the short-range order and tracking changes in the first neighbor distribution. researchgate.net Similarly, V K-edge XANES and EXAFS have been used to analyze the oxidation state and coordination framework of vanadium in various complexes. mdpi.com For the Rh-V alloy, EXAFS would provide precise measurements of the Rh-V, Rh-Rh, and V-V bond lengths and coordination numbers, while XANES spectra would be sensitive to changes in the oxidation state of either element, for instance, upon exposure to reactive gases.
Photoemission Spectroscopy (Core-Level and Angle-Resolved Valence Band)
Photoemission Spectroscopy (PES) is a powerful technique for probing the electronic structure of materials. ucdavis.edu It is based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons. By analyzing the kinetic energy and emission angle of the photoelectrons, one can map the electronic band structure. ucdavis.edu
Core-level photoemission, often performed as part of an XPS experiment, provides information on elemental composition and chemical states. For the Rh-V alloy, this technique can track shifts in the core-level binding energies of Rh and V atoms upon alloying, which reflect changes in the local chemical environment and charge transfer between the elements. researchgate.net
Angle-Resolved Photoemission Spectroscopy (ARPES) measures the kinetic energy of photoelectrons as a function of their emission angle, allowing for the direct mapping of the electronic band structure (energy vs. momentum) of crystalline solids. nih.gov In the V-Rh(110) near-surface alloy, core-level and angle-resolved valence band photoemission have been used to elucidate the electronic influence of subsurface vanadium on the rhodium surface. researchgate.net These studies revealed a relatively small shift of the Rh valence band centroid upon alloying, suggesting that the electronic effect on the material's reactivity might be less significant than geometric effects, such as the creation of new adsorption sites due to surface reconstruction. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. rsc.org It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. While pure metallic alloys like Rh-V are generally not strong Raman scatterers, the technique is highly effective for characterizing oxide layers or adsorbed species on the alloy's surface.
For example, if the Rh-V alloy is exposed to an oxidizing environment, Raman spectroscopy can identify the resulting vanadium or rhodium oxides. Vanadium oxides exhibit distinct Raman spectra. For instance, the layered α-V2O5 phase shows sharp peaks at approximately 405, 480, 528, 701, and 994 cm⁻¹. researchgate.net The peak around 994-1024 cm⁻¹ is typically assigned to the stretching vibration of the terminal vanadyl (V=O) bond. researchgate.netresearchgate.net Therefore, in situ Raman spectroscopy could be used to monitor the surface oxidation of the Rh-V alloy under reaction conditions, providing insights into catalyst deactivation or the formation of active oxide phases. mdpi.com
Table 3: Characteristic Raman Peaks for α-V₂O₅
| Peak Position (cm⁻¹) | Assignment |
|---|---|
| ~405 | V-O-V bending vibration |
| ~480 | V-O-V bending vibration |
| ~528 | V-O-V stretching vibration |
| ~701 | V-O stretching vibration |
| ~994 | V=O terminal bond stretching |
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS) is an analytical technique performed in a transmission or scanning transmission electron microscope (TEM/STEM). wikipedia.org A beam of electrons with a known, narrow range of kinetic energies passes through a thin sample, and the amount of energy lost by the electrons due to inelastic scattering is measured. wikipedia.org This provides information about elemental composition, chemical bonding, and electronic properties like band gaps and plasmon excitations at high spatial resolution. wikipedia.orgnih.gov
In the analysis of a Rh-V (1/1) sample, EELS can be used for nanoscale elemental mapping to confirm the distribution and homogeneity of rhodium and vanadium. The core-loss edges in the EELS spectrum are characteristic of specific elements and their ionization energies, allowing for qualitative and quantitative composition analysis. wikipedia.org For example, one could detect the carbon K-edge (~285 eV), vanadium L-edge, and rhodium M-edge to analyze the alloy and any supporting materials. acs.org Furthermore, the fine structure of these edges can provide information on the oxidation state of the elements. Low-loss EELS can be used to study plasmon excitations, which are collective oscillations of valence electrons. Changes in the plasmon energy can be related to changes in the free electron density, as observed in vanadium upon hydrogenation. researchgate.net EELS also provides a reliable method for measuring the local thickness of the sample being analyzed. wikipedia.org
Tomographic and Elemental Mapping Techniques
Atom Probe Tomography (APT) is a powerful analytical microscopy technique that provides three-dimensional (3D) elemental mapping with near-atomic resolution. dierk-raabe.comkit.edu It is uniquely capable of determining the chemical identity and precise position of individual atoms within a material. kit.edu The method involves preparing a sample into a sharp needle-like tip. A high electric field is applied to the tip, causing atoms to be progressively field-evaporated from the surface. These ionized atoms are then projected onto a position-sensitive detector, and their chemical identity is determined via time-of-flight mass spectrometry. kit.edu
For Rhodium-Vanadium (1/1), APT can offer unparalleled insights into its nano- and atomic-scale chemistry and structure. Key applications include:
Analysis of Interfaces and Grain Boundaries: APT can reveal the segregation of elements at grain boundaries or interfaces, which can profoundly influence the material's mechanical and physical properties.
Characterization of Nanoscale Features: It can identify and quantify the composition of nanoscale precipitates, clusters, or other phases within the Rh-V matrix. cambridge.org
3D Compositional Mapping: The technique provides a detailed 3D reconstruction of the elemental distribution, allowing for the visualization of complex microstructures. dierk-raabe.com
Although APT has been extensively used to study steels, superalloys, and other complex metallic systems, the-mas.orgdierk-raabe.com its application to the Rh-V (1/1) alloy would provide fundamental data on elemental distribution, crucial for understanding structure-property relationships at the most basic level.
| APT Capability | Principle | Potential Research Finding for Rh-V (1/1) |
|---|---|---|
| 3D Atomic Mapping | Controlled field evaporation of atoms from a needle-shaped tip, identified by time-of-flight mass spectrometry. kit.edu | Direct visualization of Rh and V atom distribution; identification of any ordering or clustering tendencies. |
| High Sensitivity (ppm) | Time-of-flight mass spectrometry allows for the detection of all elements, including light ones. | Quantification of trace impurities and their spatial distribution within the alloy. |
| Sub-nanometer Spatial Resolution | Projection of ions onto a position-sensitive detector allows for precise reconstruction of their original location. dierk-raabe.com | Characterization of the chemical composition across grain boundaries and other crystalline defects. cambridge.org |
Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used for characterizing the crystallographic microstructure of materials. bruker.comwikipedia.org During EBSD analysis, a focused electron beam is scanned across the surface of a tilted crystalline sample. wikipedia.org The backscattered electrons that exit the sample form a diffraction pattern, known as a Kikuchi pattern, on a fluorescent screen. This pattern is unique to the crystal structure and its orientation at the point of interaction. bruker.com By automatically capturing and indexing these patterns at each point in the scan, a map of the crystallographic orientation across the sample surface can be generated. ebsd.comjeol.com
In the context of Rhodium-Vanadium (1/1), EBSD is an indispensable tool for quantitative microstructural analysis. bruker.com It can provide detailed information on:
Grain Structure: Mapping the size, shape, and orientation of individual grains. bruker.com
Phase Identification: Distinguishing between different crystallographic phases present in the material. bruker.com
Texture Analysis: Quantifying the preferred crystallographic orientation (texture) of the grains, which influences anisotropic material properties.
Grain Boundary Characterization: Determining the misorientation between adjacent grains, which is critical for understanding mechanical behavior. ebsd.commst.or.jp
This technique provides a crucial link between the material's processing history and its resulting microstructure and properties. ebsd.com
| EBSD Measurement | Information Provided | Relevance to Rh-V (1/1) |
|---|---|---|
| Orientation Map (IPF Map) | Visual representation of the crystallographic orientation of grains. ebsd.com | Reveals grain size, shape, and distribution. |
| Grain Boundary Map | Highlights the boundaries between grains and characterizes them by their misorientation angle. jeol.com | Identifies low-angle vs. high-angle boundaries, which affect properties like strength and corrosion resistance. |
| Phase Map | Spatially distinguishes between different crystallographic phases. bruker.com | Verifies the presence of the RhV phase and identifies any secondary phases or impurities. |
| Pole Figure | A stereographic projection that illustrates the statistical distribution of crystallographic orientations (texture). | Determines if the material has a preferred crystallographic alignment due to processing (e.g., rolling, annealing). |
In-Situ and Operando Characterization for Dynamic Studies
In-situ and operando characterization techniques are powerful methodologies for studying materials under conditions that mimic their actual operating environment. acs.orgkit.edu In-situ refers to analyzing the material under relevant conditions (e.g., temperature, pressure, reactive gases), while operando is a specific type of in-situ study where the material's properties are measured simultaneously with its catalytic activity or performance. acs.orgkit.edu These approaches are critical for understanding the dynamic changes a material like Rhodium-Vanadium (1/1) might undergo, particularly in applications such as catalysis. mdpi.com
For instance, studies on related systems, such as vanadium oxides on a rhodium support, have shown that the catalyst can undergo significant restructuring under reaction conditions. lehigh.edu Using techniques like in-situ spectroscopy and microscopy, it is possible to observe these dynamic processes in real-time. aip.org For the Rh-V (1/1) compound, potential dynamic studies could involve:
In-situ X-ray Diffraction (XRD) or Spectroscopy: To monitor changes in the crystal structure or electronic state as a function of temperature or exposure to a reactive gas atmosphere.
Operando Infrared Spectroscopy: To observe the adsorption of reactant molecules and the formation of intermediates on the surface of a catalytically active Rh-V (1/1) material while simultaneously measuring the rate of product formation. researchgate.net
These advanced methods bridge the gap between static characterization and real-world performance, providing a more complete understanding of how the material functions. kit.edu
| Technique | Dynamic Process Studied | Potential Insights for Rh-V (1/1) |
|---|---|---|
| In-Situ Environmental TEM (ETEM) | Structural and morphological changes at the nanoscale under gas and temperature. | Direct observation of surface reconstruction, oxidation, or nanoparticle sintering during a catalytic process. |
| Operando Raman/IR Spectroscopy | Vibrational modes of surface species during a chemical reaction. researchgate.net | Identification of active sites, reaction intermediates, and deactivation mechanisms on a Rh-V catalyst. |
| In-Situ X-ray Absorption Spectroscopy (XAS) | Changes in oxidation state and local coordination environment. aip.org | Tracking the oxidation states of Rh and V under oxidizing or reducing conditions relevant to catalysis. |
Thermodynamic Stability and Phase Equilibria in Rhodium Vanadium Systems
Phase Diagram Analysis and Experimental Validation for Rh-V
The Rhodium-Vanadium (Rh-V) binary system is characterized by the formation of several intermetallic compounds and solid solutions, the stability of which is a function of temperature and composition. The phase diagram for the Rh-V system reveals the equilibrium phases present under different conditions. asminternational.orgasminternational.org A key feature of this system is the presence of ordered structures. researchgate.net
Experimental validation of the phase diagram is essential to confirm the calculated phase boundaries and the existence of predicted intermetallic compounds. Techniques such as differential thermal analysis (DTA), X-ray diffraction (XRD), and electron probe microanalysis (EPMA) are employed to determine transformation temperatures and the composition of coexisting phases. elsevierpure.com For instance, in the study of similar binary systems like Cr-Ta, DTA is used to identify invariant reaction temperatures, while EPMA is used to measure the equilibrium compositions of alloys after heat treatment. elsevierpure.com Such experimental data provide the necessary validation for the thermodynamically assessed phase diagrams.
The table below summarizes the crystallographic data for a phase in the Rh-V system.
| Phase | Composition (wt% V) | Pearson Symbol | Space Group | Prototype |
| (Rh) | 0 to 18.5 | cF4 | Fm-3m | Cu |
Thermodynamic Driving Forces for Rhodium-Vanadium Intermetallic Formation
The formation of intermetallic compounds like Rh-V is driven by a negative Gibbs free energy of formation (ΔG_f). This thermodynamic quantity is composed of an enthalpy term (ΔH_f) and an entropy term (TΔS_f). The standard enthalpy of formation is a critical factor that indicates the strength of the chemical bonding between the constituent elements compared to their elemental states. nih.gov
In many alloy systems, the enthalpy of formation is significantly negative, indicating a strong thermodynamic driving force for the formation of the intermetallic phase. nih.gov This is often measured directly using high-temperature calorimetry. researchgate.netnih.gov For V-X alloys (where X = Pd, Rh, Ru), first-principles electronic structure calculations are used to predict ordering trends, which are directly related to the enthalpy of formation. researchgate.net The addition of rhodium to a vanadium matrix has been shown to significantly increase the bulk modulus, which is an indicator of enhanced cohesion and a strong driving force for alloy formation. researchgate.net
The chemical activities of the components in an alloy also provide insight into the thermodynamic driving force. In the V-Fe alloy system, for example, the activities of iron show large negative deviations from ideal behavior (Raoult's law), indicating a strong tendency for alloy formation. osti.gov Similar behavior is expected in the Rh-V system due to the chemical affinity between the two elements.
Kinetic Aspects of Order-Disorder Transitions
Order-disorder transitions are common in intermetallic alloys and involve the arrangement of atoms on a crystal lattice. taylorfrancis.com At high temperatures, entropy favors a random distribution of atoms (a disordered solid solution), while at lower temperatures, enthalpy favors a specific, periodic arrangement of different atoms on the lattice sites (an ordered structure). aps.org The Rh-V system exhibits ordered structures, implying that such transitions occur. researchgate.net
The kinetics of these transitions, or how fast the ordering process occurs, is a critical aspect. The transformation from a disordered to an ordered state is a diffusional process, requiring atoms to move and rearrange themselves. The rate of this transformation is therefore highly dependent on temperature. If an alloy is cooled rapidly (quenched) from a high-temperature disordered state, the ordered state may not have time to form, resulting in a metastable disordered phase at low temperatures. Subsequent heating (annealing) can then provide the thermal energy necessary for the atoms to diffuse and for the ordered structure to emerge. The study of these kinetic processes often involves creating Time-Temperature-Transformation (TTT) diagrams, which map out the time required for a transformation to occur at different temperatures.
Computational Thermodynamics: CALPHAD Approach for Rhodium-Vanadium Systems
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool used to model the thermodynamic properties of multicomponent systems and calculate their phase diagrams. nih.gov The foundation of the CALPHAD approach is the development of thermodynamic databases containing mathematical models that describe the Gibbs free energy of each individual phase in a system. onera.frmdpi.com
The Gibbs energy of each phase is described as a function of temperature, pressure, and composition. For a binary system like Rh-V, the models for pure Rh and pure V are combined with parameters that describe the interaction energy between the two elements in each phase. researchgate.net These interaction parameters are optimized by fitting the model to available experimental data, such as phase boundary compositions and thermochemical measurements like enthalpy of formation. elsevierpure.comnih.gov
Once a self-consistent thermodynamic database is developed, it can be used to calculate not only the stable phase diagram but also metastable equilibria and various thermodynamic properties like chemical potentials and activities. nih.gov While specific CALPHAD assessments for the Rh-V system are not widely published, the methodology is routinely applied to similar transition metal alloy systems, providing invaluable insights for materials design and process optimization. elsevierpure.comresearchgate.net
Influence of External Parameters (Temperature, Pressure) on Stability
The thermodynamic stability of any phase is dependent on external conditions such as temperature and pressure. The influence of temperature is explicitly represented in a phase diagram, showing which phases are stable at different temperatures for a given composition. For vanadium alloys, increasing the temperature generally provides the kinetic energy for phase transformations to occur and can lead to disordering or melting. mdpi.com High-temperature strength and thermal stability are critical properties for many applications of vanadium alloys. mdpi.com
Pressure is another important thermodynamic variable that can significantly alter phase stability. High pressure tends to favor phases with smaller molar volumes. First-principles calculations are often used to investigate the effect of pressure on the crystal structure and stability of materials. For instance, studies on vanadium hydrides have shown that various new structures become stable under high pressure. researchgate.net Similarly, applying pressure to the Rh-V system could induce transformations to more compact crystal structures, altering the phase diagram. The electronic properties and phase stability of V-Rh alloys are intrinsically linked, and these can be tuned by external parameters. researchgate.net
Predictive Models for Intermetallic Stability using Machine Learning
In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the design and discovery of new materials by predicting their phase stability. researchgate.netarxiv.org ML models can be trained on large datasets of known materials to learn the complex relationships between composition, structure, and properties. researchgate.net
For predicting the formation of intermetallic phases in alloys, various ML algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are employed. researchgate.net The input features for these models are typically derived from the properties of the constituent elements, including:
Thermodynamic parameters : Enthalpy of mixing (ΔH_mix), entropy of mixing (ΔS_mix). powdermat.org
Atomic size parameters : Atomic size mismatch (δ). powdermat.org
Electronic parameters : Valence electron concentration (VEC), electronegativity difference (Δχ). powdermat.org
These models are trained to classify whether a given composition will form a solid solution, an intermetallic compound, or an amorphous phase. researchgate.net By identifying the most influential features, these models not only predict stability but also provide insights into the underlying physical mechanisms governing phase formation. powdermat.org This data-driven approach can be used to rapidly screen vast compositional spaces to identify promising new intermetallic compounds like those in the Rh-V system. arxiv.org
Correlation between Composition, Electronegativity, and Crystal Structure Stability
The stability of a particular crystal structure in an intermetallic compound is strongly correlated with fundamental atomic properties like composition, atomic size, and electronegativity. It is well-established that many intermetallic crystal structures can be understood as ordered arrangements of atoms on a simpler, higher-symmetry parent lattice (e.g., body-centered cubic or face-centered cubic). aps.org
The tendency to form a specific ordered structure over another, or over a disordered solid solution, is influenced by several factors:
Composition : The stoichiometry of the compound (e.g., 1/1 in Rh-V) is a primary determinant of the possible crystal structures.
Atomic Size Ratio : The relative sizes of the constituent atoms play a crucial role. Certain structures, like the Laves phases, are known to be favored at specific atomic size ratios. aps.org
Electronegativity Difference : A significant difference in electronegativity between the constituent elements (Pauling electronegativity is 2.28 for Rh and 1.63 for V) leads to a degree of ionic character in the bonding and can favor the formation of ordered compounds over solid solutions due to the preference for heteroatomic bonds. aps.orgenvironmentalchemistry.comshef.ac.uk
Valence Electron Concentration (VEC) : The average number of valence electrons per atom has been shown to be a powerful predictor of phase stability in many alloy systems, including the Hume-Rothery phases. swan.ac.uk Studies on V-X (X=Ru, Rh, Pd) alloys specifically relate the variation in the difference of valence electrons to the phase diagrams and stability properties. researchgate.net
By analyzing these fundamental parameters, it is often possible to rationalize the observed crystal structures and predict the phase stability in binary intermetallic systems. aps.org
Theoretical and Computational Methodologies for Rhodium Vanadium 1/1
First-Principles Calculations: Density Functional Theory (DFT) Applications
First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone in the computational study of materials like Rhodium-Vanadium (1/1). DFT allows for the calculation of the electronic structure of a system, from which a wide range of physical and chemical properties can be derived.
Detailed research findings from DFT studies on systems analogous to RhV, such as vanadium-doped rhodium clusters, have shown that the introduction of vanadium can thermodynamically stabilize rhodium clusters. rsc.org This stabilization is attributed to an increase in interatomic bond orders and binding energy. rsc.org Furthermore, DFT calculations have been instrumental in determining the bulk properties of transition metals, including cohesive energies and lattice constants, which are fundamental for assessing the stability of the RhV compound. acs.org The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional, with options like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) being commonly employed. nsf.govcmu.edu
In the context of RhV, DFT can be used to predict its ground-state crystal structure, lattice parameters, and cohesive energy, which are crucial indicators of its thermodynamic stability. arxiv.org For instance, the pressure-dependent phase stability of materials like vanadium and rhodium hydrides has been successfully investigated using DFT, providing insights into their behavior under extreme conditions. nih.govaps.org
Table 1: Representative DFT-Calculated Properties for Bimetallic Systems
| Property | Typical Calculated Values | Significance for RhV |
| Cohesive Energy (eV/atom) | 5 - 8 | Indicates the energy required to break the material into isolated atoms, a measure of bond strength. |
| Lattice Constant (Å) | 3.0 - 4.0 | Defines the size of the unit cell and influences material density and electronic band structure. |
| Formation Enthalpy (eV/atom) | -0.1 to -0.5 | A negative value suggests that the alloy is stable with respect to its constituent elements. |
| Bulk Modulus (GPa) | 200 - 400 | Measures the material's resistance to compression and is related to its stiffness. |
Note: The values in this table are representative of bimetallic alloys and are intended to provide an order-of-magnitude expectation for RhV. Specific values for Rhodium-Vanadium (1/1) would require dedicated DFT calculations.
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the accuracy of first-principles calculations with the ability to model the dynamic behavior of atoms over time. In AIMD, the forces acting on the atoms are calculated "on the fly" from the electronic structure, typically using DFT. This allows for the simulation of thermodynamic properties and kinetic processes without the need for empirical interatomic potentials.
Computational Approaches for Electronic and Magnetic Properties Prediction
Understanding the electronic and magnetic properties of Rhodium-Vanadium (1/1) is crucial for its potential applications in areas such as electronics and spintronics. Computational approaches based on DFT are central to predicting these properties.
The electronic band structure and the density of states (DOS) are two key outputs of such calculations. The band structure reveals the allowed energy levels for electrons as a function of their momentum in the crystal lattice, determining whether the material is a metal, semiconductor, or insulator. The DOS provides the number of available electronic states at each energy level. For intermetallic compounds, the features of the DOS, such as the presence of a pseudogap near the Fermi level, can be correlated with the stability and bonding characteristics of the material. ias.ac.in The electronic density of states at the Fermi level, N(Ef), has been identified as a key descriptor for both the strength and ductility in body-centered cubic (BCC) refractory high-entropy alloys, a class of materials to which RhV is related. arxiv.org
For magnetic properties, spin-polarized DFT calculations can determine the magnetic ground state (e.g., ferromagnetic, antiferromagnetic, or non-magnetic) and the magnitude of the magnetic moments on the rhodium and vanadium atoms. The electronic structure of intermetallic compounds like RFe2 (where R is a rare-earth element) has been successfully investigated using these methods, providing insights into their magnetic ordering. researchgate.net
Table 2: Predicted Electronic and Magnetic Properties from DFT for a Hypothetical RhV Compound
| Property | Predicted Characteristic | Implication |
| Electronic Band Structure | Metallic | The presence of bands crossing the Fermi level indicates good electrical conductivity. |
| Density of States (DOS) | Significant d-band hybridization | Indicates strong covalent bonding between Rh and V, contributing to stability. |
| Magnetic Ground State | Paramagnetic or weakly ferromagnetic | The specific magnetic ordering would depend on the interplay of electronic interactions. |
| Local Magnetic Moments | Small induced moments on Rh and V | The magnitude of the magnetic moments would be sensitive to the local atomic environment. |
Note: These are qualitative predictions based on the typical behavior of similar transition metal alloys. Quantitative results would necessitate specific DFT calculations for RhV.
Modeling of Surface Reactivity and Catalytic Mechanisms
The potential of Rhodium-Vanadium (1/1) as a catalyst motivates the use of computational modeling to understand its surface reactivity and the mechanisms of catalytic reactions. DFT calculations are a primary tool for investigating the interaction of molecules with the RhV surface.
By modeling a slab of the RhV material, it is possible to calculate the adsorption energies of various reactant and intermediate species, identify the most stable adsorption sites, and determine the energy barriers for reaction steps. This information is crucial for elucidating the reaction mechanism and predicting the catalytic activity and selectivity. For example, DFT studies on CO oxidation over platinum surfaces have shown how surface strain can influence the reaction barrier by modifying the binding energies of adsorbates. researchgate.net Similarly, the mechanism of the NO-CO reaction over rhodium-based catalysts has been investigated, revealing the roles of different surface species. escholarship.orgescholarship.org
The insights gained from these computational models can guide the design of more efficient and stable catalysts. For instance, understanding how the presence of vanadium modifies the electronic structure of the rhodium surface can help in tuning the catalytic properties for specific reactions like CO oxidation or NO reduction. ustc.edu.cnchemrxiv.orgchemrxiv.org
Machine Learning and Data-Driven Approaches for Material Discovery
Machine learning (ML) and data-driven approaches are emerging as powerful tools in materials science for accelerating the discovery and design of new materials. Instead of relying solely on first-principles calculations for every candidate material, ML models can be trained on existing experimental and computational data to predict the properties of new materials much more rapidly.
In the context of Rhodium-Vanadium systems, ML could be applied in several ways. Machine-learned interatomic potentials (MLIPs) can be developed by training on a database of DFT-calculated energies and forces. mpg.dempg.dearxiv.orgresearchgate.netresearchgate.net These potentials can then be used in large-scale molecular dynamics simulations to study phenomena that are computationally expensive for direct AIMD, such as nanoparticle catalysis and defect dynamics.
Furthermore, ML models can be used to identify descriptors that correlate with desired properties, such as catalytic activity. For instance, a data-driven approach has been used to predict and rationalize the performance of promoted rhodium-based catalysts for higher alcohol synthesis. acs.org By analyzing large datasets, ML algorithms can uncover complex relationships between the composition, structure, and performance of materials, guiding the experimental synthesis of new Rh-V based catalysts with enhanced properties. rsc.org
Multiscale Modeling for Comprehensive Understanding of Rhodium-Vanadium Systems
Many important material properties and processes span multiple length and time scales, from the electronic level to the macroscopic scale. Multiscale modeling aims to bridge these scales by integrating different computational techniques, each suited for a particular scale.
For a comprehensive understanding of Rhodium-Vanadium systems, a multiscale approach would be highly beneficial. For example, DFT calculations can provide accurate information about the electronic structure and interatomic interactions at the quantum level. This information can then be used to develop accurate MLIPs for large-scale molecular dynamics simulations, which can be used to study the mechanical properties and deformation mechanisms of RhV alloys. mdpi.combg.ac.rsresearchgate.netresearchgate.net
Future Research Trajectories and Interdisciplinary Perspectives for Rhodium Vanadium 1/1 Intermetallics
Exploration of Metastable Phases and Novel Synthesis Techniques
The synthesis of RhV intermetallics, particularly with a precise 1/1 stoichiometry, remains a significant challenge, indicating a clear direction for future research. While studies have investigated Rh/VOx model systems and the formation of Rh-V alloys upon reduction at elevated temperatures, the synthesis of bulk, single-phase RhV (1/1) is not well-documented. mpg.de Future research should therefore prioritize the development of both equilibrium and non-equilibrium synthesis techniques.
Key Research Directions:
Non-Equilibrium Synthesis: Techniques such as mechanical alloying, which involves the repeated cold welding and fracturing of powder particles in a high-energy ball mill, could be employed to produce metastable phases of RhV. This method has been successful in synthesizing a variety of metastable materials, including supersaturated solid solutions and amorphous alloys.
Thin Film Deposition: Physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques offer precise control over stoichiometry and phase formation. The reactive deposition of vanadium onto a rhodium single crystal surface has been shown to form near-surface alloys, suggesting that co-deposition methods could be tailored to produce thin films of the RhV (1/1) phase. researchgate.net
High-Pressure, High-Temperature (HPHT) Synthesis: The application of high pressure can significantly alter phase diagrams and stabilize crystal structures that are not accessible under ambient conditions. Systematic exploration of the Rh-V phase diagram under HPHT conditions could lead to the discovery of novel, dense phases of RhV (1/1).
| Synthesis Technique | Potential Advantages for RhV (1/1) | Key Parameters to Investigate |
| Mechanical Alloying | Formation of metastable and nanocrystalline phases. | Milling time, ball-to-powder ratio, milling atmosphere. |
| Thin Film Deposition | Precise stoichiometric control, potential for epitaxial growth. | Substrate temperature, deposition rates, post-annealing conditions. |
| HPHT Synthesis | Access to novel, dense phases. | Pressure, temperature, and composition space. |
Deeper Understanding of Structure-Property-Performance Relationships at the Atomic Scale
A fundamental understanding of the relationship between the atomic structure, electronic properties, and ultimate performance of RhV (1/1) is crucial for its rational design and application. Experimental and theoretical studies on V-Rh(110) near-surface alloys have already indicated that the formation of an ordered alloy with Rh3V composition leads to significant changes in electronic structure and a reduced reactivity towards CO adsorption. researchgate.net This highlights the sensitivity of the material's properties to its atomic arrangement.
Future Research Focus:
Advanced Structural Characterization: A combination of high-resolution transmission electron microscopy (HRTEM) and electron diffraction will be essential to determine the crystal structure and identify any defects or ordering in synthesized RhV (1/1) samples. mpg.de
Spectroscopic Analysis: X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) can probe the electronic structure, including the density of states near the Fermi level and charge transfer between rhodium and vanadium. researchgate.net These insights are critical for understanding catalytic activity and other electronic phenomena.
Theoretical Modeling: First-principles calculations based on density functional theory (DFT) will be invaluable for predicting the stable crystal structures of RhV (1/1), calculating its electronic band structure, and understanding the nature of the bonding between rhodium and vanadium.
Rational Design of Rhodium-Vanadium Catalysts for Specific Chemical Transformations
The catalytic properties of rhodium and vanadium are well-established in various chemical reactions. Vanadia-promoted rhodium catalysts have demonstrated enhanced reactivity in several heterogeneous catalytic processes. researchgate.net The formation of Rh-V alloys is known to influence catalytic performance, with vanadium promotion increasing the surface concentration of CHx species during CO hydrogenation. researchgate.net Future research should focus on harnessing the unique properties of the RhV (1/1) intermetallic for targeted chemical transformations.
Potential Catalytic Applications:
CO2 Reduction and Methane Reforming: Bimetallic rhodium-vanadium oxide cluster anions have shown promise in the photoassisted steam and dry reforming of methane to syngas at room temperature. oaepublish.comresearchgate.netenea.it This suggests that the RhV (1/1) intermetallic could be a highly active and selective catalyst for these important reactions, potentially at lower temperatures than traditional catalysts.
Selective Hydrogenation: The electronic modification of rhodium by vanadium could lead to catalysts with enhanced selectivity for the hydrogenation of specific functional groups. The interplay between the oxophilic vanadium and the noble rhodium could facilitate the activation of both the substrate and hydrogen.
CO Oxidation: Understanding the interaction of CO with Rh-V alloy surfaces is a key area of research. researchgate.net The altered electronic structure of rhodium in the presence of vanadium could lead to improved CO oxidation catalysts with higher activity and poison resistance.
Integration of In-Situ Characterization with Advanced Computational Models
To bridge the gap between idealized models and real-world catalytic performance, it is essential to study the dynamic evolution of the RhV (1/1) intermetallic under reaction conditions. The integration of in-situ characterization techniques with advanced computational models will provide a comprehensive understanding of the catalyst's behavior.
Interdisciplinary Approaches:
Operando Spectroscopy: Techniques such as in-situ XPS and infrared spectroscopy can monitor changes in the electronic structure and surface adsorbates of the RhV (1/1) catalyst during a chemical reaction. This will help to identify the active sites and reaction intermediates.
Machine Learning for Reactivity Prediction: Recent studies have successfully used machine learning models to predict the reactivity of rhodium-based metal clusters for C-H activation. acs.org A similar approach could be developed for RhV (1/1) catalysts, using a combination of experimental and theoretical data to build predictive models for catalytic performance.
Dynamic Computational Modeling: Beyond static DFT calculations, future computational work should focus on methods like ab initio molecular dynamics (AIMD) to simulate the dynamic processes occurring at the catalyst surface, including bond breaking and formation.
Investigation of Quantum Phenomena in Rhodium-Vanadium Intermetallics
The presence of transition metals with partially filled d-orbitals in RhV (1/1) opens up the possibility of observing interesting quantum phenomena. The interplay between electron correlation, spin-orbit coupling, and the specific lattice geometry of the RhV (1/1) crystal structure could give rise to novel electronic and magnetic ground states.
Areas for Exploration:
Correlated Electron Effects: The d-electrons in vanadium can exhibit strong electron-electron interactions, which could lead to correlated electron phenomena such as unconventional superconductivity or magnetism.
Topological Properties: Theoretical predictions have suggested that bilayers of perovskite-type transition-metal oxides containing elements like rhodium could host topological insulating phases. arxiv.org It would be intriguing to investigate whether the RhV (1/1) intermetallic, or related heterostructures, could exhibit non-trivial band topology.
Quantum Phase Transitions: By tuning external parameters such as pressure, magnetic field, or chemical doping, it may be possible to induce quantum phase transitions in the RhV (1/1) system, for example, from a magnetic to a non-magnetic state.
Potential for Emerging Applications in Quantum Materials and Spintronics
The unique electronic and potential magnetic properties of RhV (1/1) make it a candidate for exploration in the burgeoning fields of quantum materials and spintronics.
Future Application-Oriented Research:
Spintronic Devices: The manipulation of electron spin in addition to its charge forms the basis of spintronics. If RhV (1/1) is found to possess intrinsic magnetism or can be readily spin-polarized, it could be investigated as a material for spintronic devices such as spin valves or magnetic memory elements.
Quantum Computing: Materials with long spin coherence times are sought after for applications as quantum bits (qubits) in quantum computers. While this is a long-term vision, fundamental studies of the spin dynamics and decoherence mechanisms in RhV (1/1) would be a necessary first step.
Sensors: The sensitivity of the electronic properties of RhV (1/1) to its surface chemistry, as suggested by studies on Rh-V alloys, could be exploited for the development of novel chemical sensors. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
